![molecular formula C28H25N3OS B2935473 2-((4-isopropylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034489-19-3](/img/structure/B2935473.png)
2-((4-isopropylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
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Overview
Description
2-((4-isopropylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer treatment. This compound has shown promising results in preclinical studies as an inhibitor of protein kinases, which are enzymes that play a crucial role in the growth and proliferation of cancer cells. In
Scientific Research Applications
Synthesis and Antimicrobial Activity
Pyrrolopyrimidines have been synthesized using various methods, including dry media synthesis under microwave irradiation, showcasing the efficiency of novel synthetic routes. These compounds, including 2-thioxo-3,7-disubstituted pyrrolo[2,3-d]pyrimidines, have demonstrated mild to moderate antimicrobial activities, indicating their potential in developing new antimicrobial agents (Mishra, 2010).
Antifolate and Antitumor Activities
Several pyrrolo[2,3-d]pyrimidines, designed as nonclassical antifolate inhibitors of thymidylate synthase, have shown promise as antitumor and antibacterial agents. These studies reveal the compound's potential in cancer therapy, highlighting its effectiveness against various human and bacterial enzymes involved in folate metabolism and DNA synthesis (Gangjee et al., 1996).
Antioxidant and Anti-inflammatory Properties
The incorporation of pyrrolopyrimidine derivatives in the synthesis of other heterocycles has also been explored, with some derivatives exhibiting significant antioxidant and anti-inflammatory properties. This suggests their potential in treating oxidative stress-related diseases and inflammation (Shehab et al., 2018).
Dual Inhibitory Action on Enzymes
Research into dual inhibitors of dihydrofolate reductase and thymidylate synthase based on pyrrolo[2,3-d]pyrimidine scaffolds has shown promising results, indicating the versatility of these compounds in targeting multiple pathways in cancer and infectious disease therapy (Gangjee et al., 2005).
Microwave-Assisted Synthesis and Biological Evaluation
The microwave-assisted synthesis of thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety has highlighted the efficiency of modern synthetic techniques. These compounds displayed promising antimicrobial activity, further underscoring the therapeutic potential of pyrrolopyrimidine derivatives (El Azab & Abdel-Hafez, 2015).
Mechanism of Action
Target of Action
Thieno[2,3-d]pyrimidin-4(3h)-ones, a class of compounds to which our molecule belongs, have been studied for their antimycobacterial activity . They have shown significant activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . These bacteria are the causative agents of tuberculosis in humans and bovines, respectively.
Mode of Action
It is known that thieno[2,3-d]pyrimidin-4(3h)-ones exhibit antimycobacterial activity . This suggests that they may interact with key proteins or enzymes in the mycobacteria, disrupting their normal functions and leading to bacterial death.
Biochemical Pathways
Given its antimycobacterial activity, it can be inferred that it interferes with essential biochemical pathways in mycobacteria, such as cell wall synthesis, protein synthesis, or dna replication .
Pharmacokinetics
The thieno[2,3-d]pyrimidin-4(3h)-ones have been found to exhibit good antimycobacterial activity, suggesting that they have favorable pharmacokinetic properties that allow them to reach their target sites in the body .
Result of Action
The result of the action of this compound is the inhibition of the growth of mycobacteria, leading to their death . This is evidenced by the observed antimycobacterial activity of the thieno[2,3-d]pyrimidin-4(3H)-ones .
properties
IUPAC Name |
3,7-diphenyl-2-[(4-propan-2-ylphenyl)methylsulfanyl]-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3OS/c1-19(2)21-15-13-20(14-16-21)18-33-28-30-25-24(22-9-5-3-6-10-22)17-29-26(25)27(32)31(28)23-11-7-4-8-12-23/h3-17,19,29H,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBGQXFOWUHESD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC=C3C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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